N-(Iodomethyl)-6-methylpyridin-2-amine
Description
N-(Iodomethyl)-6-methylpyridin-2-amine is a pyridine-derived compound featuring an iodomethyl (-CH₂I) substituent attached to the amine group at the 2-position of the pyridine ring, with a methyl group at the 6-position.
Properties
CAS No. |
110189-94-1 |
|---|---|
Molecular Formula |
C7H9IN2 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
N-(iodomethyl)-6-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-6-3-2-4-7(10-6)9-5-8/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
HMEQVYYQMFWODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Iodomethyl)-6-methylpyridin-2-amine typically involves the iodination of a precursor compound. One common method is the reaction of 6-methylpyridin-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(Iodomethyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of N-(azidomethyl)-6-methylpyridin-2-amine, N-(thiocyanatomethyl)-6-methylpyridin-2-amine, etc.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of N-(methyl)-6-methylpyridin-2-amine.
Scientific Research Applications
N-(Iodomethyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Iodomethyl)-6-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven properties:
Key Observations :
- Iodine vs. Bromine : The iodomethyl group in the target compound enhances leaving-group capability compared to brominated analogues like (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine, which is instead stabilized for Suzuki coupling .
- Electronic Effects : The electron-donating methyl group at the 6-position (common across analogues) stabilizes the pyridine ring, while electron-withdrawing groups (e.g., -CH₂I) increase electrophilicity at the 2-position .
Reactivity in Catalytic and Coupling Reactions
- Palladium-Catalyzed Reactions : The pyridine nitrogen in analogues like (E)-N-((3-bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine facilitates Pd coordination, enabling Suzuki coupling and hydrolysis . The iodomethyl group’s weaker Pd affinity may shift reactivity toward nucleophilic substitution rather than cross-coupling.
- Hydrolysis Susceptibility : Schiff base analogues (e.g., ) undergo hydrolysis due to pyridine-Pd interactions, whereas the iodomethyl group’s stability under aqueous conditions remains to be tested.
Spectroscopic and Physical Properties
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